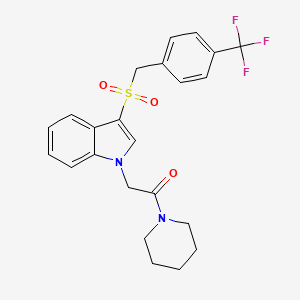
2-(3-((4-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one is a complex organic compound with significant potential in various scientific fields. This compound features an indole core, a morpholine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The sulfonyl group is introduced by reacting the chlorophenyl-indole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Morpholine Ring Addition: The final step involves the reaction of the sulfonylated indole with 2,6-dimethylmorpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-{3-[(4-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(4-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure.
Morpholine Derivatives: Compounds such as 4-(2,6-dimethylmorpholin-4-yl)benzoic acid share the morpholine ring structure.
Chlorophenyl Derivatives: Compounds like 4-chlorobenzyl chloride share the chlorophenyl group.
Uniqueness
2-{3-[(4-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one is unique due to its combination of the indole core, morpholine ring, and chlorophenyl group, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C23H25ClN2O4S |
|---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C23H25ClN2O4S/c1-16-11-26(12-17(2)30-16)23(27)14-25-13-22(20-5-3-4-6-21(20)25)31(28,29)15-18-7-9-19(24)10-8-18/h3-10,13,16-17H,11-12,14-15H2,1-2H3 |
InChI Key |
ODVFYQNDUGPHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11281309.png)

![N-{2-[3-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide](/img/structure/B11281313.png)
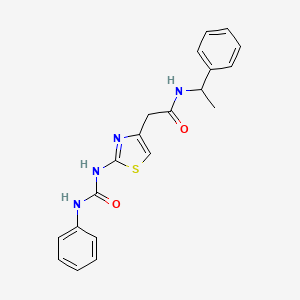
![N-{2-[3-({1-[(2,3-Dimethylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide](/img/structure/B11281321.png)
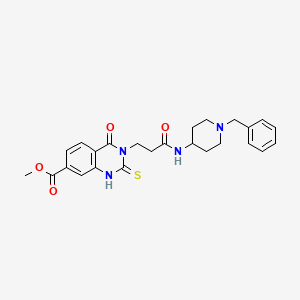
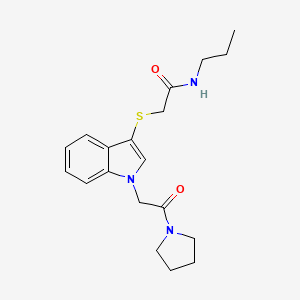
![N-(4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11281343.png)
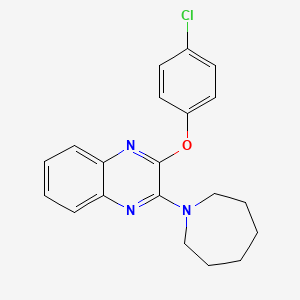
![N-cyclohexyl-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11281358.png)
![N-(4-bromophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11281359.png)
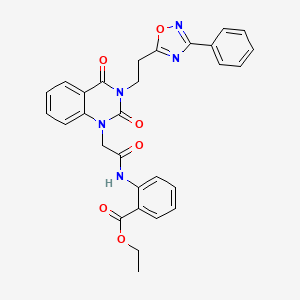
![4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-methoxybenzyl)butanamide](/img/structure/B11281373.png)
